Boc-Glu-Lys-Lys-Amc substrate specificity for plasmin activity
Boc-Glu-Lys-Lys-Amc substrate specificity for plasmin activity
Technical Monograph: Boc-Glu-Lys-Lys-AMC Substrate Specificity for Plasmin Activity
Executive Summary
Boc-Glu-Lys-Lys-AMC (7-amino-4-methylcoumarin) is a highly specialized fluorogenic substrate designed to profile plasmin (EC 3.4.21.7) activity with a distinct specificity profile that differentiates it from general serine protease substrates. Unlike the more common broad-spectrum substrate Boc-Val-Leu-Lys-AMC, the Glu-Lys-Lys sequence mimics the N-terminal activation peptide of Glu-plasminogen.
This guide details the biochemical rationale, kinetic parameters, and validated protocols for using Boc-Glu-Lys-Lys-AMC. It is particularly critical for researchers requiring discrimination between free plasmin and streptokinase-activated plasmin complexes, as this substrate is uniquely resistant to the latter.
Molecular Mechanism & Design Rationale
Substrate Chemistry
The substrate consists of the tripeptide sequence Glutamic acid - Lysine - Lysine , protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and conjugated at the C-terminus to the fluorophore AMC.
-
Molecular Weight: ~660.8 Da[2]
-
Target Bond: The peptide bond between the C-terminal Lysine and the AMC moiety.
Biological Mimicry
The specificity of this substrate is derived from the native plasminogen activation pathway. Native human plasminogen circulates as "Glu-plasminogen."[6] Upon activation, plasmin cleaves the N-terminal peptide (residues 1–77) at the Lys77-Lys78 bond to generate "Lys-plasminogen," which has a higher affinity for fibrin.[6][7]
Boc-Glu-Lys-Lys-AMC mimics this specific N-terminal cleavage site. Consequently, it acts as a probe for the "pre-activation" proteolytic capability of plasmin, favoring the enzyme's preference for Lys-Lys motifs found in its own zymogen processing loops.
Fluorogenic Release Pathway
Upon hydrolysis by plasmin, the amide bond linking the C-terminal lysine to AMC is cleaved. This releases free AMC, which shifts its fluorescence emission maximum from the UV range (non-fluorescent in peptide bound state) to ~460 nm (highly fluorescent).
Figure 1: Mechanism of Boc-Glu-Lys-Lys-AMC hydrolysis by Plasmin. The enzyme specifically targets the Lys-AMC bond, releasing the fluorophore.
Specificity Profile & Kinetic Data
The utility of Boc-Glu-Lys-Lys-AMC lies in its ability to filter out "noise" from other coagulation factors that often plague general Lys-specific substrates.
Cross-Reactivity Matrix
The following table summarizes the hydrolysis rates relative to Plasmin (normalized to 100%).
| Enzyme | Relative Activity (%) | Specificity Note |
| Plasmin (Human/Bovine) | 100% | Primary target. Cleaves Lys-AMC bond.[3][8] |
| Streptokinase-Plasmin Complex | < 1% | Critical Distinction: Unlike Val-Leu-Lys-AMC, this substrate is not hydrolyzed by the SK-Plasmin activator complex. |
| Plasma Kallikrein | ~5 - 10% | Slight cross-reactivity (lower than with Val-Leu-Lys-AMC). |
| Thrombin ( | < 1% | Negligible. Thrombin prefers Arg at P1. |
| Factor Xa | < 1% | Negligible. |
| Urokinase (uPA) | < 1% | Highly resistant. |
| Trypsin | High | Trypsin is a broad-spectrum protease and will cleave this substrate. Use Aprotinin to confirm signal specificity in crude lysates. |
Kinetic Parameters
Based on seminal characterization by Kato et al. (1980) and subsequent validations:
-
(Michaelis Constant): ~100 – 300
M (approx. M). -
Implication: The assay requires a substrate concentration of at least 100-200
M to approach , though 50-100 M is common for screening to conserve reagent.
Experimental Protocol
Objective: To quantify plasmin activity in purified samples or plasma fractions.
Reagents & Preparation
-
Substrate Stock (10 mM): Dissolve 6.6 mg of Boc-Glu-Lys-Lys-AMC (MW 660.8) in 1.0 mL of high-grade DMSO.
-
Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Optional: Add 0.01% Tween-20 to prevent surface adsorption of the enzyme.
-
-
Stop Solution (Endpoint Assays): 10% Acetic Acid or 100 mM Monochloroacetic acid.
Assay Workflow (Continuous Kinetic Mode)
Figure 2: Step-by-step workflow for continuous kinetic monitoring of Plasmin activity.
Step-by-Step Methodology
-
Blanking: Dedicate wells for a "Substrate Blank" (Buffer + Substrate, no Enzyme) to account for auto-hydrolysis.
-
Enzyme Addition: Add 50
L of enzyme sample (diluted in Assay Buffer) to the wells.-
Control: For specificity checks, pre-incubate a parallel set of samples with Aprotinin (1-2
M) for 10 minutes. Plasmin activity should be abolished.
-
-
Substrate Initiation: Dilute the 10 mM DMSO stock 1:10 in buffer to make a 1 mM working solution. Add 10
L to the reaction (Total Vol: 100 L, Final Substrate Conc: 100 M). -
Measurement: Immediately place in a fluorescence microplate reader pre-warmed to 37°C.
-
Excitation: 360–380 nm
-
Emission: 440–460 nm
-
-
Data Collection: Record Relative Fluorescence Units (RFU) every 60 seconds for 30–60 minutes.
Data Analysis & Interpretation
Calculating Activity
Raw RFU data must be converted to reaction velocity (slope).
-
Plot Data: Plot RFU (y-axis) vs. Time (x-axis).
-
Determine Slope: Calculate the slope (
) of the linear portion of the curve. -
Subtract Background:
. -
Convert to Units: Use an AMC standard curve to convert RFU to pmol AMC released.
Troubleshooting Specificity
-
High Background in Plasma: If testing crude plasma, the presence of
-macroglobulin may sequester plasmin. Use an acidification pre-treatment or euglobulin clot lysis fraction if total plasmin potential is required. -
Unexpected Activity: If activity is observed but you suspect it is not plasmin:
-
Add Aprotinin : Inhibits Plasmin and Kallikrein.
-
Add Soybean Trypsin Inhibitor (SBTI) : Inhibits Plasmin and Trypsin.
-
Add t-AMCHA (Tranexamic acid) : Inhibits Plasmin binding to fibrin/lysine residues (may alter kinetics).
-
References
-
Kato, H., Adachi, N., Ohno, Y., Iwanaga, S., Takada, K., & Sakakibara, S. (1980). "New fluorogenic peptide substrates for plasmin."[8] Journal of Biochemistry, 88(1), 183–190.
- Foundational paper establishing Boc-Glu-Lys-Lys-AMC specificity and lack of hydrolysis by SK-Plasmin complex.
-
Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). "Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates." Methods in Enzymology, 80, 341-361.
- General methodology for AMC substrate kinetics in coagul
-
Castellino, F. J., & Ploplis, V. A. (2005). "Structure and function of the plasminogen/plasmin system." Thrombosis and Haemostasis, 93(4), 647-654.
- Provides biological context for the Glu-plasminogen to Lys-plasminogen conversion mimicry.
Sources
- 1. Boc-Glu-Lys-Lys-AMC - Bachem AG [bioscience.co.uk]
- 2. Boc-Glu-Lys-Lys-AMC | C32H48N6O9 | CID 53696759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bachem Boc-Glu-Lys-Lys-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Bachem Boc-Glu-Lys-Lys-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. coachrom.com [coachrom.com]
- 7. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 8. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
